molecular formula C13H17NO B8524016 2-(tert-Butyl)-6-methoxy-1H-indole

2-(tert-Butyl)-6-methoxy-1H-indole

Cat. No.: B8524016
M. Wt: 203.28 g/mol
InChI Key: JPWXPIPRSPRMSB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-methoxy-1H-indole is an indole derivative featuring a tert-butyl group at position 2 and a methoxy group at position 6 of the indole ring. This compound is structurally distinct from other indole derivatives due to the unique positioning of these substituents, which may impact its reactivity, physicochemical properties, and applications in pharmaceutical or synthetic chemistry .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-tert-butyl-6-methoxy-1H-indole

InChI

InChI=1S/C13H17NO/c1-13(2,3)12-7-9-5-6-10(15-4)8-11(9)14-12/h5-8,14H,1-4H3

InChI Key

JPWXPIPRSPRMSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

Chemical Reactions Analysis

2-(tert-Butyl)-6-methoxy-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

5-Methoxy-1H-indole
  • Substituents : Methoxy group at position 5 (vs. position 6 in the target compound).
  • Impact : The shift from position 5 to 6 alters electronic distribution and steric interactions. Position 5 methoxy derivatives are common in natural products, whereas position 6 substitution may affect binding affinity in receptor-targeted applications .
7-Methoxy-1H-indole-3-carboxylic Acid
  • Substituents : Methoxy at position 7 and carboxylic acid at position 3.
  • Impact: The carboxylic acid group introduces acidity (pKa ~4-5) and hydrogen-bonding capacity, contrasting with the non-acidic tert-butyl group in the target compound. This difference influences solubility (higher for carboxylic acids) and reactivity in coupling reactions .
tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate
  • Substituents : Nitro group at position 2 and carboxy-tert-butyl ester at position 1.
  • Impact : The nitro group is strongly electron-withdrawing, reducing electron density at the indole ring compared to the electron-donating tert-butyl group. This difference may affect electrophilic substitution rates and stability under reducing conditions .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
2-(tert-Butyl)-6-methoxy-1H-indole Not reported Not reported tert-butyl, methoxy
7-Methoxy-1H-indole-3-carboxylic Acid 191.18 199–201 methoxy, carboxylic acid
5-Methoxy-1H-indole 147.17 Not reported methoxy
  • Analysis : Carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) exhibit higher melting points due to intermolecular hydrogen bonding. The tert-butyl group in the target compound likely reduces crystallinity, lowering its melting point compared to polar analogues .

Stability and Functional Group Interactions

  • tert-Butyl vs. Methyl Esters : tert-Butyl esters (e.g., in ) are more resistant to hydrolysis than methyl esters, enhancing stability under basic conditions. The methoxy group in the target compound, however, is stable under both acidic and basic conditions, favoring long-term storage .
  • Nitro Group Effects : The nitro group in tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate increases oxidative instability compared to the target compound, which lacks strong electron-withdrawing groups .

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